molecular formula C12H10N2O3 B15056077 Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B15056077
M. Wt: 230.22 g/mol
InChI Key: NPPRKJAIZHGNPO-UHFFFAOYSA-N
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Description

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate (CAS 1956335-48-0) is a high-purity chemical building block belonging to the furopyridine class of heterocyclic compounds. This compound features a fused furan and pyridine ring system, with a molecular formula of C12H10N2O3 and a molecular weight of 230.22 g/mol . Furopyridines are recognized in medicinal chemistry as privileged scaffolds due to their broad spectrum of biological activities . These compounds are of significant research interest for developing new therapeutic agents, given their documented pharmacological properties, which include acting as acetylcholinesterase inhibitors, calcium influx promoters, and HIV-1 non-nucleoside reverse transcriptase inhibitors . The specific molecular architecture of this compound, incorporating an electron-withdrawing cyano group and an ester functional group, makes it a versatile intermediate for further synthetic elaboration. It is primarily used in organic synthesis and drug discovery research for the construction of more complex bioactive molecules . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety information and material safety data sheet prior to handling.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O3/c1-3-16-12(15)10-7(2)9-5-4-8(6-13)14-11(9)17-10/h4-5H,3H2,1-2H3

InChI Key

NPPRKJAIZHGNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=C(C=C2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with furan moieties under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Furo vs. Thieno Analogues

A critical distinction arises in the heterocyclic core. Replacing the furan oxygen in the target compound with sulfur yields thieno[2,3-b]pyridines, altering electronic and steric profiles:

  • Stability : Furopyridines may exhibit lower thermal stability due to furan’s susceptibility to oxidative ring-opening compared to thiophene’s robustness .
Example Compounds:
  • Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (): Features a thieno core with a trifluoromethyl group, enhancing electron-withdrawing effects and lipophilicity .
  • Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro[2,3-b]pyridine-2-carboxylate (): Retains the furo core but includes a 6-oxo group and chlorodifluoromethyl substituent, influencing hydrogen-bonding and steric bulk .

Substituent Effects on Reactivity and Properties

Table 1: Substituent and Functional Group Comparisons
Compound Name (Reference) Key Substituents Functional Groups Notable Properties
Target Compound 6-Cyano, 3-methyl, ethyl ester Cyano, ester High polarity; IR: ~2220 cm⁻¹ (CN)
Ethyl 3-amino-6-phenyl-4-CF3-thieno[2,3-b]pyridine-2-carboxylate 3-Amino, 4-CF3, 6-phenyl Amino, CF3, ester Enhanced lipophilicity; IR: NH₂ ~3320 cm⁻¹
Ethyl 4-Cl(CF2)-6-oxo-furo[2,3-b]pyridine-2-carboxylate 4-Cl(CF2), 6-oxo Oxo, ester Increased hydrogen bonding; IR: C=O ~1700 cm⁻¹
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate 3-Amino, 6-methyl, methyl ester Amino, ester Lower logP vs. ethyl ester analogs
Key Observations:
  • Cyano vs. Amino Groups: The target’s cyano group (IR ~2220 cm⁻¹ ) is strongly electron-withdrawing, directing electrophilic attacks to specific positions. In contrast, amino substituents (e.g., ) donate electrons, altering reaction pathways .
  • Ester Variations : Ethyl esters (target compound) offer higher lipophilicity than methyl esters (), impacting bioavailability .
  • Halogenated Substituents : Compounds with CF3 or Cl(CF2) groups () exhibit enhanced metabolic stability and resistance to oxidation .

Spectral and Physicochemical Data

  • IR Spectroscopy: Cyano group: Strong absorption ~2220 cm⁻¹ () . Ester carbonyl: ~1730 cm⁻¹ (target) vs. ~1666 cm⁻¹ in oxo-containing analogs () .
  • Solubility: The target’s polar cyano and ester groups improve aqueous solubility compared to phenyl- or CF3-substituted analogs .

Biological Activity

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate (CAS Number: 1365939-51-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furo[2,3-b]pyridine backbone with a cyano and ethyl ester functional group. The molecular formula is C12H10N2O3C_{12}H_{10}N_2O_3 with a molecular weight of approximately 230.22 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₃
Molecular Weight230.22 g/mol
CAS Number1365939-51-0
Chemical StructureStructure

This compound exhibits several pharmacological activities:

  • Nitric Oxide Production : The compound has been shown to induce the production of nitric oxide (NO), which plays a critical role in various physiological processes, including vasodilation and immune response modulation. NO is involved in the regulation of pro-inflammatory mediators such as IL6 and IL8, enhancing inflammatory responses in macrophages .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. This compound may also demonstrate activity against certain bacterial strains, although specific data on this compound's efficacy is limited.
  • Antitumor Potential : The compound's ability to produce NO may contribute to its potential antitumor effects by mediating cytotoxicity against cancer cells through various signaling pathways .

Case Studies

While specific clinical studies on this compound are scarce, related compounds have been explored:

  • In Vitro Studies : Research has indicated that derivatives of furo[2,3-b]pyridine exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally similar to ethyl 6-cyano-3-methylfuro[2,3-b]pyridine have shown promise in inhibiting tumor growth in preclinical models .
  • Inflammation Models : In experimental models of inflammation, compounds that enhance NO production have demonstrated efficacy in reducing inflammatory markers and improving outcomes in conditions such as arthritis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclization, functional group interconversion (e.g., nitrile introduction), and esterification. For example, analogous furopyridine derivatives are synthesized via deamination of intermediates like ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, followed by hydrolysis and decarboxylation . Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF for nitrile stability), and catalysts (e.g., Pd for cross-coupling).
  • Key Data :

RouteKey StepsYield (%)Conditions
Deamination/DecarboxylationAmine → Nitrile via HNO₂, then COOH removal60–75Acidic, 80–100°C
CyclocondensationFuran + pyridine precursors50–65Reflux in toluene

Q. How can spectroscopic methods confirm the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identify the nitrile (C≡N) stretch near 2200–2260 cm⁻¹ and ester carbonyl (C=O) at ~1660–1700 cm⁻¹ .
  • NMR : Use ¹H NMR to resolve methyl (δ 2.5–3.0 ppm) and ester ethyl groups (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂). ¹³C NMR confirms nitrile (δ 115–120 ppm) and carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) validates the molecular formula (C₁₂H₁₀N₂O₃) with a calculated exact mass of 246.0743 .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. Challenges include resolving disorder in the furopyridine ring or ester group. Use _R_1 factor convergence (<5%) and electron density maps to validate atomic positions . For example, SHELXPRO can model hydrogen bonding between the nitrile and adjacent functional groups .
  • Data Analysis Example :

ParameterValue
Space GroupP2₁/c
R1 (all data)0.045
C≡N Bond Length1.15 Å

Q. What strategies are effective for analyzing contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Bioassay Design : Use standardized MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing, as seen in analogous thienopyridine studies .
  • SAR Variables : Vary substituents (e.g., methyl vs. halogen at position 3) and correlate with activity. Computational docking (e.g., AutoDock) can predict interactions with targets like bacterial enzymes .
    • Case Study : Nitrile groups enhance electron-withdrawing effects, potentially increasing binding to hydrophobic enzyme pockets. Contradictions in activity may arise from solubility differences—address via logP optimization .

Q. How can computational modeling predict reactivity or stability of this compound under varying conditions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict nitrile group reactivity (e.g., susceptibility to hydrolysis).
  • Degradation Studies : Simulate acidic/basic conditions to identify vulnerable sites (e.g., ester hydrolysis at pH >10) .

Methodological Guidelines

  • Synthesis Troubleshooting : If decarboxylation yields drop below 50%, replace conventional heating with microwave-assisted synthesis to reduce side reactions .
  • Crystallography Pitfalls : For poor crystal quality, try vapor diffusion with dichloromethane/hexane. Avoid protic solvents that disrupt nitrile packing .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin) and validate assays with triplicate runs to address variability .

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